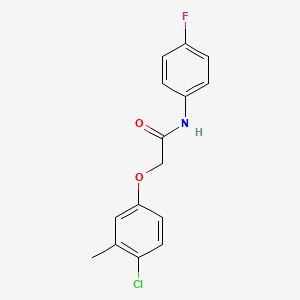

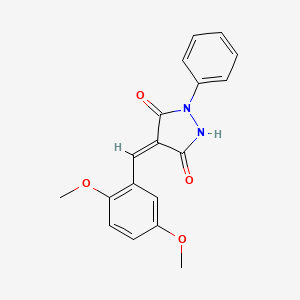

4-(acetylamino)-N-(3-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"4-(acetylamino)-N-(3-methylphenyl)benzamide" is a compound studied in various scientific contexts, including medicinal chemistry. It shares structural similarities with several benzamide derivatives that have been evaluated for their biological activities, especially as histone deacetylase inhibitors.

Synthesis AnalysisThe synthesis of benzamide derivatives often involves the condensation of appropriate amines with benzoyl chloride in aqueous medium, as demonstrated in the synthesis of N-(3-hydroxyphenyl) benzamide (Abbasi et al., 2014). Similar methods might be applicable for synthesizing "4-(acetylamino)-N-(3-methylphenyl)benzamide."

Molecular Structure Analysis

Studies on similar benzamide derivatives, like 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, have used X-ray diffraction, IR spectroscopy, and quantum chemical computation for molecular structure analysis (Demir et al., 2015). These techniques provide insights into the crystal structure and electronic properties of the molecules.

Chemical Reactions and Properties

The benzamide group is known to participate in various chemical reactions, often influenced by its substituents. For instance, the synthesis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides involved reactions that highlight the functional versatility of the benzamide group (Camerman et al., 2005).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, can be assessed using techniques like single crystal X-ray diffraction, as seen in the analysis of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate (Kranjc et al., 2012).

Chemical Properties Analysis

For understanding the chemical properties of "4-(acetylamino)-N-(3-methylphenyl)benzamide," studies like the one on 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) can be referenced, which discuss the compound's reactivity, potential as an antitumor agent, and other chemical behaviors (Berger et al., 1985).

Applications De Recherche Scientifique

Histone Deacetylase Inhibition and Cancer Therapy

- "4-(acetylamino)-N-(3-methylphenyl)benzamide" and its derivatives have been studied for their potential as histone deacetylase inhibitors, a class of compounds that can block cancer cell proliferation and induce apoptosis. Such compounds are being explored for their anticancer properties, showing promise in inhibiting HDACs 1-3 and 11 at submicromolar concentrations, which is critical for the development of new anticancer drugs (Zhou et al., 2008).

Antitumor Activity

- The antitumor activity of related benzamide derivatives has been confirmed through various studies, demonstrating significant activity against solid tumors in preclinical models. This includes activities like inducing histone hyperacetylation, a crucial step in the modification of gene expression that can lead to tumor cell death (Kraker et al., 2003).

Anticholinesterase Activity

- Certain benzamide derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating potential applications in treating conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain (Sugimoto et al., 1990).

Molecular Structure and Antioxidant Activity

- The structural analysis and antioxidant activity of benzamide derivatives have also been explored, highlighting the importance of these compounds in potentially combating oxidative stress-related diseases (Demir et al., 2015).

Metabolism and Pharmacokinetics

- Research into the metabolism and pharmacokinetics of benzamide derivatives provides valuable insight into their absorption, biotransformation, and excretion, which is essential for drug development and therapeutic application. These studies help in understanding how such compounds are processed in the body and their potential as therapeutic agents (Potts et al., 1989).

Propriétés

IUPAC Name |

4-acetamido-N-(3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11-4-3-5-15(10-11)18-16(20)13-6-8-14(9-7-13)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYJXDRQMBGWFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)

![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)

![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)

![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)